molecular formula C26H25ClN2O2 B611243 3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol CAS No. 1021912-42-4

3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol

Cat. No. B611243
M. Wt: 432.94
InChI Key: GXGVWEMSSIKHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring substituted with a 3,5-dimethylphenyl group and a 7-chloro group. It also has a 4-aminopropoxy group attached to the quinoline ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 432.94 and a molecular formula of C26H25ClN2O2 .

Scientific Research Applications

Optical Properties and Thin Film Applications

Research on similar quinoline derivatives demonstrates their potential in optical and electronic applications. For example, the structural and optical properties of certain quinoline derivatives have been studied for their potential use in thin film form. These compounds, being polycrystalline in powdered form, transform into nanocrystallites dispersed in an amorphous matrix when thermally deposited to form thin films. The optical properties of these films have been evaluated, including absorption parameters and electric dipole strength, which are crucial for applications in optoelectronics and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).

AC Electrical Conductivity

The AC electrical conductivity and dielectric properties of related quinoline derivatives in thin film form have also been explored. The electrical conduction of these compounds is governed by a specific mechanism, which is vital for understanding their behavior in electronic devices. Parameters such as barrier height and hopping distance are determined, influencing their use in electronic materials and devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Synthesis and Antimicrobial Applications

The synthesis process of quinoline derivatives and their potential antimicrobial applications have been investigated. These compounds, through specific synthesis pathways, could be designed to exhibit antimicrobial properties, potentially leading to new classes of antimicrobial agents (Dave & Rahatgaonkar, 2016).

Analytical and Sensing Applications

Quinoline derivatives have been utilized in analytical chemistry, particularly in the development of fluorescent chemosensors. These compounds can be used for the detection of specific ions or molecules, indicating their potential in environmental monitoring and analytical assays (Hazra, Roy, & Maiti, 2018).

Future Directions

The future directions of research involving this compound could include further exploration of its effects as a somatostatin sst2 receptor agonist, particularly in relation to growth hormone secretion and ocular neovascular lesions .

properties

IUPAC Name

3-[4-(3-aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)quinolin-6-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O2/c1-16-9-17(2)11-19(10-16)23-15-29-25-14-24(27)21(18-5-3-6-20(30)12-18)13-22(25)26(23)31-8-4-7-28/h3,5-6,9-15,30H,4,7-8,28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGVWEMSSIKHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C3=CC(=C(C=C3N=C2)Cl)C4=CC(=CC=C4)O)OCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol
Reactant of Route 2
3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol
Reactant of Route 3
3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol
Reactant of Route 4
3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol
Reactant of Route 5
3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol
Reactant of Route 6
3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.